molecular formula C13H16ClN B1420236 N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1193387-20-0

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1420236
M. Wt: 221.72 g/mol
InChI Key: MKLUXWMYSBBXIN-UHFFFAOYSA-N
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Description

The compound “N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is likely to be a derivative of tetrahydronaphthalen-1-amine, which is a polycyclic compound containing a naphthalene fused with a nitrogen-containing ring. The “N-(prop-2-yn-1-yl)” part indicates the presence of a propargyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a polycyclic system, with a nitrogen-containing ring fused to a naphthalene ring. The propargyl group would add additional unsaturation and potential reactivity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the propargyl group could allow for reactions typical of alkynes, such as addition reactions. The amine could act as a nucleophile or base in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Stereoselective Synthesis Processes

  • Large-Scale Stereoselective Synthesis : A large-scale, stereoselective process for synthesizing a closely related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, has been developed. This process involves the synthesis of sulfinyl imine and its reduction to produce the amine center, achieving high chemical and stereochemical purity (Han et al., 2007).

Chemical Properties and Derivatization

  • Identification and Derivatization : A study has identified novel hydrochloride salts of cathinones, a category to which N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is related. This study provides insights into the chemical properties and potential derivatization methods for such compounds (Nycz et al., 2016).

Pharmacological Applications

  • Potential in Sigma Receptor Binding : Certain derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine have been investigated for their affinity to sigma receptors, serotonergic receptors, and dopaminergic receptors. These compounds, including N-[ω-(Tetralin-1-yl)alkyl]piperidine derivatives, show promising results in radioligand binding assays, suggesting potential pharmacological applications (Berardi et al., 1996).

Synthesis of Analogues and Derivatives

  • Synthesis of Related Compounds : Various studies have focused on synthesizing analogues and derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine. These include synthesis of enamides from ketones (Zhao et al., 2011), and preparation of other related compounds demonstrating the versatility and potential applications of this chemical class.

Future Directions

The study of new chemical compounds often leads to the discovery of new reactions, synthetic methods, or biological activities. This compound could potentially be studied for its chemical reactivity, or tested for biological activity .

properties

IUPAC Name

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13;/h1,3-4,6,8,13-14H,5,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLUXWMYSBBXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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